

An In-depth Technical Guide to Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Benzyl 3-formylpiperidine-1-carboxylate
Cat. No.:	B112244

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of **Benzyl 3-formylpiperidine-1-carboxylate**, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its core chemical properties, comparative synthesis methodologies, characteristic reactivity, and essential handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize piperidine scaffolds to construct novel therapeutic agents. The insights herein are synthesized from established literature and database resources to ensure scientific integrity and practical applicability.

Introduction: A Versatile Scaffold in Drug Design

The piperidine ring is a privileged scaffold, widely incorporated into the structures of approved pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations.^{[1][2]} **Benzyl 3-formylpiperidine-1-carboxylate** emerges as a particularly valuable intermediate within this class.^[3] Its structure combines three key features:

- The Piperidine Core: A saturated heterocycle that can improve the solubility and metabolic stability of a parent molecule.

- The Benzyloxycarbonyl (Cbz or Z) Protecting Group: A robust N-protecting group that deactivates the piperidine nitrogen towards many reagents, preventing side reactions, yet can be reliably removed under standard hydrogenolysis conditions.
- The C3-Formyl Group: A versatile aldehyde functional handle, primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the facile introduction of molecular diversity.

This combination makes it a cornerstone for synthesizing complex molecules, particularly those targeting neurological disorders where piperidine derivatives have shown significant bioactivity.

[3]

Nomenclature and Isomerism

It is critical to distinguish between the different forms of this compound. The C3 position of the piperidine ring is a stereocenter, meaning the compound can exist as a racemic mixture or as individual enantiomers.

- Racemic: **Benzyl 3-formylpiperidine-1-carboxylate** (CAS: 201478-72-0)[3][4]
- (S)-enantiomer: (S)-**Benzyl 3-formylpiperidine-1-carboxylate** (CAS: 405063-39-0)[5]
- (R)-enantiomer: (R)-**Benzyl 3-formylpiperidine-1-carboxylate** (CAS: 435275-28-8)[6]

Researchers must also be careful not to confuse it with its constitutional isomer, **Benzyl 4-formylpiperidine-1-carboxylate** (CAS: 138163-08-3), which has distinct reactivity and is used in the synthesis of different target molecules.[7][8]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. The data below are compiled from computational predictions and data from closely related analogues.

Table 1: Core Physicochemical Properties

Property	Value	Source
Molecular Formula	C₁₄H₁₇NO₃	PubChem[3][5]
Molecular Weight	247.29 g/mol	PubChem[3][5]
Appearance	Low melting solid; Colorless to yellow solid or liquid	Chem-Impex[3], Sigma-Aldrich[9]
XLogP3	1.6	PubChem[5][7]
Polar Surface Area	46.6 Å ²	PubChem[5][7]
Predicted Boiling Point	384.5 ± 42.0 °C	ChemicalBook[8]

| Predicted Density | 1.22 g/mL | [ChemicalBook\[8\]](#) |

Spectroscopic Interpretation

While a dedicated spectrum for the 3-formyl isomer is not publicly available, we can reliably predict its characteristic signals based on data from the 4-formyl isomer and fundamental principles of NMR and MS.[10]

Table 2: Expected Spectroscopic Data

Technique	Expected Signals and Interpretation
¹ H NMR (CDCl_3)	~9.7 ppm (s, 1H): Aldehyde proton (CHO).7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.1 ppm (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph). 2.8-4.0 ppm (m): Piperidine ring protons, complex multiplet patterns. 1.5-2.2 ppm (m): Remaining piperidine ring protons.
¹³ C NMR (CDCl_3)	~202 ppm: Aldehyde carbonyl carbon.~155 ppm: Carbamate carbonyl carbon.136-137 ppm: Quaternary aromatic carbon of the benzyl group.127-129 ppm: Aromatic CH carbons of the benzyl group.~67 ppm: Methylene carbon of the benzyl group (O-CH ₂ -Ph).40-55 ppm: Piperidine ring carbons.

| Mass Spec. (ESI) | m/z 248 [M+H]⁺: Protonated molecular ion.m/z 91 [C₇H₇]⁺: Tropylium ion, characteristic fragment of a benzyl group. |

Synthesis Methodologies: A Comparative Analysis

The preparation of **Benzyl 3-formylpiperidine-1-carboxylate** is typically achieved via one of two strategic disconnections: oxidation of the corresponding primary alcohol or partial reduction of a carboxylic acid derivative.

Method 1: Oxidation of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

This is the most common and often highest-yielding approach. The oxidation of the primary alcohol precursor, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, can be accomplished using a variety of modern oxidation reagents. DMSO-based oxidations, such as the Swern or Parikh-Doering protocols, are particularly effective due to their mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the Cbz protecting group.

Causality Behind the Method: The Swern oxidation utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), forming an electrophilic sulfur species. The alcohol attacks this species, and subsequent deprotonation by a hindered base (like triethylamine) initiates an intramolecular elimination (a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and protonated base. The low reaction temperatures (-78 °C) are crucial to prevent side reactions and decomposition of the activated DMSO species.[\[8\]](#) [\[11\]](#)

Fig 1. Swern oxidation workflow.

Step-by-Step Protocol (Swern Oxidation):

- Dissolve oxalyl chloride (1.3 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
- Slowly add a solution of DMSO (2.6 eq) in anhydrous DCM to the cooled solution. Stir for 15 minutes. Rationale: This forms the reactive electrophilic species.
- Add a solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.[\[11\]](#)
- Stir the resulting mixture for 30-45 minutes at -78 °C.
- Add triethylamine (5.0 eq) slowly to the reaction. The mixture may become thick. Allow it to stir for 15 minutes at -78 °C, then warm to room temperature. Rationale: The base facilitates the elimination reaction to form the aldehyde.
- Quench the reaction by adding water. Separate the organic layer.
- Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Method 2: Partial Reduction of a Carboxylic Acid Derivative

An alternative strategy involves the partial reduction of a more oxidized precursor, such as an ester (e.g., Benzyl 3-(methoxycarbonyl)piperidine-1-carboxylate). Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.

Causality Behind the Method: DIBAL-H is a powerful yet sterically hindered hydride reducing agent. At low temperatures (-78 °C), it coordinates to the ester carbonyl, delivers a single hydride, and forms a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until acidic or aqueous workup. The low temperature is absolutely critical; at higher temperatures, the intermediate is less stable, and a second hydride addition can occur, leading to over-reduction to the primary alcohol.[12]

Fig 2. DIBAL-H reduction workflow.

Step-by-Step Protocol (DIBAL-H Reduction):

- Dissolve the starting ester (1.0 eq) in anhydrous toluene or DCM and cool to -78 °C under an inert atmosphere.
- Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes, 1.1-1.2 eq) via syringe, keeping the internal temperature below -70 °C.[12]
- Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS for consumption of the starting material.
- Quench the reaction by slowly adding methanol at -78 °C, followed by warming to room temperature.[12]
- Perform a Fieser workup (e.g., addition of Rochelle's salt solution or dilute HCl) to break up the aluminum salts.
- Filter the resulting suspension, separate the organic layer, and extract the aqueous layer. Combine, dry, and concentrate the organic fractions to obtain the crude aldehyde.

Core Reactivity and Synthetic Utility

The synthetic value of **Benzyl 3-formylpiperidine-1-carboxylate** lies in the reactivity of its aldehyde group. It serves as an electrophilic handle for constructing more complex molecular architectures.

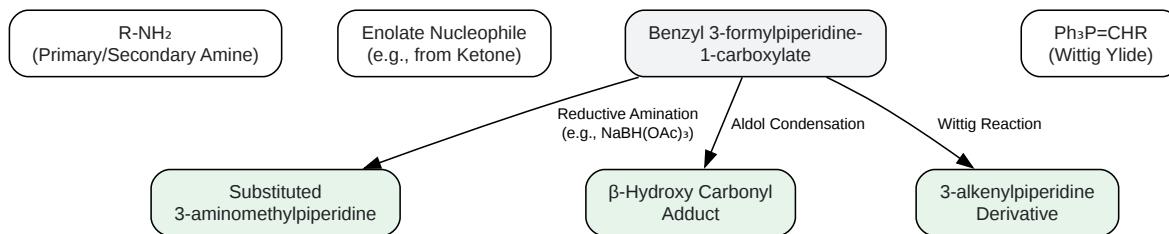

[Click to download full resolution via product page](#)

Fig 3. Key synthetic transformations.

- **Reductive Amination:** This is arguably the most powerful application. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced *in situ* by a mild hydride reagent (e.g., sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$) to yield the corresponding amine. This two-step, one-pot process is highly efficient for building libraries of substituted piperidines.
- **Wittig and Horner-Wadsworth-Emmons Reactions:** Reaction with phosphorus ylides provides a reliable method for converting the formyl group into a carbon-carbon double bond, yielding various vinyl-substituted piperidines.
- **Aldol and Related Condensations:** As an electrophile, the aldehyde can react with enolates derived from ketones, esters, or other carbonyl compounds to form new carbon-carbon bonds, leading to β -hydroxy carbonyl adducts.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the purity and reactivity of **Benzyl 3-formylpiperidine-1-carboxylate**.

Storage and Stability: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Therefore, this compound should be stored under an inert atmosphere (Argon or Nitrogen). For long-term storage, it is recommended to keep it in a

freezer at or below -20°C.[8][13] For short-term use, storage in a refrigerator at 2-8°C is acceptable.[3][9] The material is often supplied as a low-melting solid or a viscous oil.[3]

Safety Profile: While a specific safety data sheet (SDS) for the 3-formyl isomer is not widely available, data from the 4-formyl isomer and other related piperidine derivatives can be used to infer its likely hazards.[7][9] It should be handled with appropriate personal protective equipment (PPE).

Table 3: Safety and Handling Profile

Category	Information	GHS Pictogram
Hazard Statements	<p>H302: Harmful if swallowed.[7]</p> <p>H315: Causes skin irritation.[9]</p> <p>H318/H319: Causes serious eye damage/irritation.[7]</p> <p>H335: May cause respiratory irritation.[9]</p>	GHS07 (Exclamation Mark)
Precautionary	<p>P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]</p> <p>P280: Wear protective gloves/protective clothing/eye protection/face protection.</p> <p>[15]</p> <p>P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[15]</p> <p>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.</p> <p>Remove contact lenses, if present and easy to do.</p> <p>Continue rinsing.[14]</p>	

| Handling | Handle in a well-ventilated place, such as a chemical fume hood.[16] Avoid contact with skin and eyes.[16] ||

Conclusion

Benzyl 3-formylpiperidine-1-carboxylate is a high-value, versatile chemical intermediate. Its well-defined structure, featuring a protected nitrogen and a reactive aldehyde handle, makes it an ideal starting point for the synthesis of diverse and complex piperidine-containing molecules. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, empowers researchers to leverage its full potential in the pursuit of novel chemical entities for drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | 201478-72-0 [chemicalbook.com]
- 5. (S)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40429397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40634405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]
- 9. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]

- 11. 1-BOC-3-PIPERIDINECARBOXALDEHYDE | 118156-93-7 [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]
- 14. fishersci.es [fishersci.es]
- 15. Page loading... [wap.guidechem.com]
- 16. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl 3-formylpiperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112244#benzyl-3-formylpiperidine-1-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com